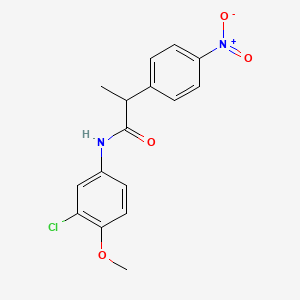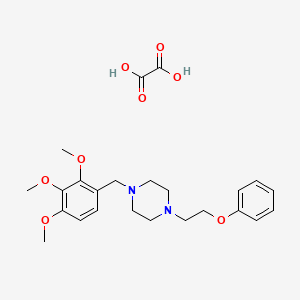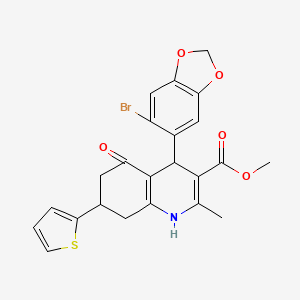![molecular formula C20H24BrNO5 B4074114 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate
説明
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate, also known as BNE, is a chemical compound that has been widely used in scientific research. BNE is a selective ligand for the dopamine D3 receptor and has been found to have potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. In
作用機序
The mechanism of action of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. This compound has been found to reduce the release of dopamine in this pathway, which may explain its ability to reduce drug-seeking behavior and have antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the mesolimbic pathway of the brain, which may explain its ability to reduce drug-seeking behavior and have antidepressant and antipsychotic effects. This compound has also been found to increase the release of serotonin and norepinephrine, which may contribute to its antidepressant effects.
実験室実験の利点と制限
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate has several advantages for lab experiments. It is a highly selective ligand for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction, depression, and schizophrenia. This compound is also relatively easy to synthesize and can be obtained in high yields and purity. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. This compound is also relatively expensive compared to other ligands for the dopamine D3 receptor.
将来の方向性
There are several future directions for research on 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate. One area of research is to further explore its potential therapeutic applications. This compound has shown promise as a treatment for drug addiction, depression, and schizophrenia, but more research is needed to determine its effectiveness in humans. Another area of research is to explore the role of the dopamine D3 receptor in other neurological and psychiatric disorders. This compound may have potential as a treatment for other disorders that involve dysfunction of the reward pathway, such as obesity and gambling addiction. Finally, there is a need for the development of new ligands for the dopamine D3 receptor that have longer half-lives and are less expensive than this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It is a selective ligand for the dopamine D3 receptor and has potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including further exploration of its therapeutic applications and the development of new ligands for the dopamine D3 receptor.
科学的研究の応用
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been found to be a selective ligand for the dopamine D3 receptor, which is involved in the reward pathway of the brain. This compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant and antipsychotic effects in animal models, suggesting that it may have potential as a treatment for depression and schizophrenia.
特性
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO.C2H2O4/c19-18-16-8-4-3-7-15(16)9-10-17(18)21-14-13-20-11-5-1-2-6-12-20;3-1(4)2(5)6/h3-4,7-10H,1-2,5-6,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBJDOEANHGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)
![1-[4-(2-sec-butylphenoxy)butyl]azepane oxalate](/img/structure/B4074047.png)
![1-[4-(2-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074058.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4074060.png)
![N-(3-methoxyphenyl)-5-nitro-2-({[2-(3-pyridinyl)-1-piperidinyl]acetyl}amino)benzamide](/img/structure/B4074070.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074086.png)

![N-(2-fluorophenyl)-2-[(4-morpholinylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)
![4-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4074103.png)

